Chlorhydrate de Clindamycine-d3

Vue d'ensemble

Description

Clindamycin-d3 Hydrochloride is a deuterated form of Clindamycin Hydrochloride, a semi-synthetic derivative of lincomycin. It is a lincosamide antibiotic used to treat serious infections caused by susceptible anaerobic bacteria, as well as certain aerobic bacteria. The deuterated form, Clindamycin-d3 Hydrochloride, is often used in scientific research to study the pharmacokinetics and metabolism of Clindamycin due to its stable isotope labeling.

Applications De Recherche Scientifique

Scientific Research Applications

The applications of clindamycin-d3 hydrochloride extend beyond traditional uses. The following sections summarize key areas of research where this compound has been applied.

Pharmacokinetics and Drug Development

Research has focused on understanding the pharmacokinetic properties of clindamycin-d3 hydrochloride compared to its non-deuterated counterpart. Studies indicate that deuteration may alter the metabolic pathways of the drug, potentially leading to improved bioavailability and reduced side effects .

Table 1: Comparison of Pharmacokinetic Properties

| Property | Clindamycin | Clindamycin-d3 |

|---|---|---|

| Absorption | Moderate | Improved |

| Half-life | 2-3 hours | Prolonged |

| Bioavailability | ~90% | Enhanced |

Antimicrobial Efficacy

Clindamycin-d3 hydrochloride has been evaluated for its efficacy against various bacterial strains. Research indicates that it retains similar antimicrobial activity as clindamycin, with studies showing effective inhibition against Staphylococcus aureus and Cutibacterium acnes, which are significant pathogens in skin infections .

Case Study: Antibacterial Activity

A study conducted on hydrogel formulations containing clindamycin-d3 hydrochloride demonstrated significant antibacterial activity with clear zones of inhibition measuring up to 76.30 mm against Cutibacterium acnes. This suggests that the incorporation of deuterated clindamycin into topical formulations can enhance therapeutic outcomes in dermatological applications .

Formulation Development

The development of novel drug delivery systems incorporating clindamycin-d3 hydrochloride has been a focus area. Researchers have explored hydrogel and pectin-based formulations that improve skin penetration and release profiles. These formulations aim to enhance the therapeutic effectiveness while minimizing systemic exposure and potential side effects .

Table 2: Formulation Characteristics

| Formulation Type | Drug Loading (%) | Release Rate (%) |

|---|---|---|

| Hydrogel | 93.47 | Sustained over 48 hrs |

| Pectin Film | 98.79 | Controlled release |

Clinical Applications

Clindamycin-d3 hydrochloride's clinical applications mirror those of traditional clindamycin but may offer advantages in specific patient populations or infection types due to its altered pharmacokinetics.

Treatment of Acne Vulgaris

Topical formulations containing clindamycin-d3 have shown promise in treating acne vulgaris effectively. The deuterated compound's enhanced stability may lead to improved patient adherence and outcomes .

Gynecological Infections

Clindamycin-d3 is also explored for use in gynecological infections such as bacterial vaginosis and endometritis, particularly in patients who are allergic to beta-lactam antibiotics .

Mécanisme D'action

Target of Action

Clindamycin-d3 Hydrochloride, also known as 7(S)-Chloro-7-deoxylincomycin-d3, primarily targets the 50S ribosomal subunit of bacteria . This subunit is a crucial component of the bacterial protein synthesis machinery, playing a significant role in the formation of peptide bonds during protein synthesis .

Mode of Action

Clindamycin-d3 Hydrochloride binds to the 50S ribosomal subunit, thereby disrupting protein synthesis . It interferes with the transpeptidation reaction, which is a critical step in protein synthesis that involves the formation of peptide bonds . This disruption inhibits the elongation of the peptide chain, effectively halting the synthesis of new proteins within the bacterial cell .

Biochemical Pathways

By inhibiting protein synthesis, Clindamycin-d3 Hydrochloride affects various biochemical pathways within the bacterial cell. The disruption of protein synthesis leads to changes in the cell wall surface, which decreases the adherence of bacteria to host cells . This alteration in the bacterial cell wall can affect numerous downstream pathways, including those involved in bacterial replication and virulence .

Pharmacokinetics

Clindamycin-d3 Hydrochloride exhibits rapid absorption when administered orally, with approximately 90% bioavailability . The elimination half-life of Clindamycin is about 3 hours in adults and 2.5 hours in children . This relatively short half-life necessitates administration every six hours to ensure adequate antibiotic concentrations .

Result of Action

The primary result of Clindamycin-d3 Hydrochloride’s action is the inhibition of bacterial growth. By disrupting protein synthesis, it prevents bacteria from producing essential proteins, leading to a halt in bacterial replication . Additionally, the changes induced in the bacterial cell wall surface decrease the adherence of bacteria to host cells, thereby increasing the intracellular killing of organisms .

Action Environment

The action of Clindamycin-d3 Hydrochloride can be influenced by various environmental factors. For instance, the presence of other antibiotics that also target the 50S ribosomal subunit, such as erythromycin, clarithromycin, and azithromycin, may compete for binding at this site . Additionally, resistance to Clindamycin may develop, generally as a result of base modification within the 23S ribosomal RNA .

Analyse Biochimique

Biochemical Properties

Clindamycin-d3 Hydrochloride plays a significant role in biochemical reactions. It works primarily by binding to the 50s ribosomal subunit of bacteria . This agent disrupts protein synthesis by interfering with the transpeptidation reaction, which thereby inhibits early chain elongation . This disruption of bacterial protein synthesis causes changes in the cell wall surface, which decreases adherence of bacteria to host cells and increases intracellular killing of organisms .

Cellular Effects

Clindamycin-d3 Hydrochloride has profound effects on various types of cells and cellular processes. It achieves high intracellular levels in phagocytic cells, high levels in bone, and is able to reduce toxin production in toxin-elaborating strains of streptococci and staphylococci . By disrupting bacterial protein synthesis, Clindamycin-d3 Hydrochloride causes changes in the cell wall surface, which decreases adherence of bacteria to host cells and increases intracellular killing of organisms .

Molecular Mechanism

The molecular mechanism of Clindamycin-d3 Hydrochloride involves binding to the 50s ribosomal subunit of bacteria, disrupting protein synthesis by interfering with the transpeptidation reaction . This inhibition of early chain elongation results in changes in the cell wall surface, decreasing adherence of bacteria to host cells, and increasing intracellular killing of organisms .

Temporal Effects in Laboratory Settings

The effects of Clindamycin-d3 Hydrochloride over time in laboratory settings include an extended postantibiotic effect against some strains of bacteria, which may be attributed to persistence of the drug at the ribosomal binding site

Dosage Effects in Animal Models

In animal models, the effects of Clindamycin-d3 Hydrochloride vary with different dosages . The standard dose of Clindamycin for dogs is 5 mg per pound of body weight every 12 hours or 10 mg per pound of body weight every 24 hours

Metabolic Pathways

Clindamycin-d3 Hydrochloride is metabolized by the CYP3A4/5 enzymes to bioactive N-demethyl and sulfoxide metabolites This knowledge of the potential relevance of the drug’s metabolites and disposition is of interest

Transport and Distribution

Clindamycin-d3 Hydrochloride achieves high intracellular levels in phagocytic cells and high levels in bone This suggests that it is effectively transported and distributed within cells and tissues

Subcellular Localization

One of the identified targets, cell division protein FtsZ, was found to be primarily located in the cyto and cyto_nucl compartments

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Clindamycin-d3 Hydrochloride typically involves the deuteration of Clindamycin. The process begins with the synthesis of Clindamycin from lincomycin. Lincomycin undergoes a series of chemical reactions, including silicon protecting group application, selective deprotection, Mitsunobu substitution reaction, and hydrolysis to obtain 7-epime lincomycin. This intermediate is then chlorinated to produce Clindamycin .

For the deuteration process, Clindamycin is subjected to a reaction with deuterated reagents under controlled conditions to replace specific hydrogen atoms with deuterium. The resulting compound is then converted to its hydrochloride salt form to enhance its stability and solubility.

Industrial Production Methods

Industrial production of Clindamycin-d3 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced technologies and equipment helps in achieving high yields and minimizing impurities.

Analyse Des Réactions Chimiques

Types of Reactions

Clindamycin-d3 Hydrochloride undergoes various chemical reactions, including:

Oxidation: Clindamycin can be oxidized to form sulfoxide and sulfone derivatives.

Reduction: Reduction reactions can convert Clindamycin to its corresponding amine derivatives.

Substitution: Substitution reactions, such as the Mitsunobu reaction, are used in the synthesis of Clindamycin from lincomycin.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

Substitution: The Mitsunobu reaction employs reagents like triphenylphosphine and diethyl azodicarboxylate.

Major Products Formed

Oxidation: Sulfoxide and sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Chlorinated derivatives of lincomycin.

Comparaison Avec Des Composés Similaires

Similar Compounds

Lincomycin: The parent compound from which Clindamycin is derived. It has a similar mechanism of action but a narrower spectrum of activity.

Clindamycin Phosphate: A prodrug of Clindamycin that is rapidly converted to the active form in vivo.

Amoxicillin: A penicillin-type antibiotic with a broader spectrum of activity but different mechanism of action.

Doxycycline: A tetracycline antibiotic with a different mechanism of action and used for a wider range of infections.

Uniqueness

Clindamycin-d3 Hydrochloride is unique due to its deuterated form, which provides advantages in pharmacokinetic studies by allowing precise tracking and quantification in biological systems. Its stable isotope labeling makes it a valuable tool in drug development and analytical chemistry.

Activité Biologique

Clindamycin-d3 hydrochloride is a stable isotopic form of clindamycin, a semisynthetic lincosamide antibiotic. It is primarily used in the treatment of various bacterial infections due to its effective mechanism of action and broad spectrum of activity against anaerobic and some aerobic bacteria. This article delves into the biological activity, pharmacokinetics, clinical applications, and resistance mechanisms associated with clindamycin-d3 hydrochloride.

Clindamycin exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It achieves this by binding to the 23S rRNA of the 50S ribosomal subunit, thereby blocking peptide bond formation and hindering the translation process. This mechanism is similar to that of macrolides and streptogramins, leading to cross-resistance among these antibiotic classes .

Pharmacokinetics

The pharmacokinetic profile of clindamycin-d3 hydrochloride is characterized by:

- Absorption : Clindamycin is rapidly absorbed after oral administration, with bioavailability ranging from 90% to 50% depending on patient condition and formulation .

- Distribution : It is widely distributed in body tissues, particularly in bone (60%) and joints (85%), but does not penetrate well into the central nervous system .

- Metabolism : The drug undergoes hepatic metabolism primarily via CYP3A4, producing inactive metabolites such as clindamycin sulfoxide .

- Elimination : Approximately 10% is excreted unchanged in urine; the elimination half-life ranges from 2.5 to 4 hours depending on age and liver function .

Spectrum of Activity

Clindamycin-d3 hydrochloride demonstrates activity against a variety of pathogens:

| Pathogen Type | Specific Bacteria | Activity |

|---|---|---|

| Gram-positive Cocci | Staphylococcus aureus, Streptococcus pneumoniae | Effective |

| Anaerobes | Bacteroides fragilis, Clostridium spp. | Effective |

| Others | Chlamydia trachomatis | Effective |

Clindamycin has limited activity against aerobic Gram-negative bacteria and enterococci but is particularly effective against anaerobic bacteria, making it suitable for treating polymicrobial infections .

Clinical Applications

Clindamycin-d3 hydrochloride is indicated for various infections, including:

- Soft Tissue Infections : Effective in treating skin and soft tissue infections caused by susceptible organisms.

- Bone Infections : Used for osteomyelitis due to its high tissue penetration.

- Dental Infections : Effective against oral pathogens.

- Acne Vulgaris : Topically applied formulations target Cutibacterium acnes, reducing inflammation and bacterial load .

Case Studies and Clinical Efficacy

- Diabetic Foot Infections : A study compared clindamycin with cephalexin in patients with mild-to-moderate diabetic foot infections. Both antibiotics showed similar clinical cure rates (~90%), indicating clindamycin's efficacy in this context .

- Streptococcal Pyoderma : In a clinical trial involving children with streptococcal skin infections, clindamycin achieved a 99% eradication rate by day 14 compared to 97% for penicillin, demonstrating its superior efficacy .

- Necrotizing Fasciitis : Clindamycin's ability to reduce toxin production from S. aureus makes it a valuable option for treating necrotizing fasciitis, where rapid intervention is critical .

Resistance Mechanisms

Resistance to clindamycin can develop through several mechanisms:

Propriétés

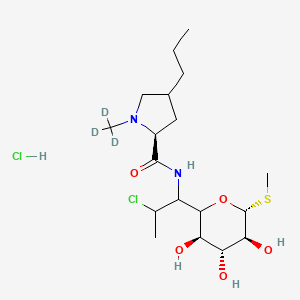

IUPAC Name |

(2S)-N-[2-chloro-1-[(3R,4R,5S,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propyl-1-(trideuteriomethyl)pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33ClN2O5S.ClH/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4;/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25);1H/t9?,10?,11-,12?,13+,14+,15-,16?,18+;/m0./s1/i3D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUODDLQVRAJAJM-QCGDUVFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CC(C[C@H]1C(=O)NC(C2[C@@H]([C@H]([C@@H]([C@H](O2)SC)O)O)O)C(C)Cl)CCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34Cl2N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.